molecular formula C14H23PSe2 B14848807 tert-Butyl tert-butyl(phenyl)phosphinodiselenoate

tert-Butyl tert-butyl(phenyl)phosphinodiselenoate

Cat. No.: B14848807
M. Wt: 380.2 g/mol
InChI Key: CYUUVHQHHDXREU-UHFFFAOYSA-N
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Description

tert-Butyl tert-butyl(phenyl)phosphinodiselenoate is an organophosphorus compound that contains both tert-butyl and phenyl groups attached to a phosphinodiselenoate moiety

Preparation Methods

The synthesis of tert-Butyl tert-butyl(phenyl)phosphinodiselenoate typically involves the reaction of tert-butylphenylphosphine with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide in the presence of a suitable solvent, such as toluene, at elevated temperatures. The reaction proceeds through the formation of an intermediate selenide, which is then oxidized to the final diselenoate product.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

tert-Butyl tert-butyl(phenyl)phosphinodiselenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species, such as phosphine oxides or selenoxides.

    Reduction: Reduction reactions can convert the diselenoate moiety back to the corresponding selenide or even to the elemental selenium.

    Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or ozone, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl tert-butyl(phenyl)phosphinodiselenoate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium biochemistry and its role in biological systems.

    Medicine: Research is ongoing into the potential therapeutic applications of selenium-containing compounds, including their antioxidant and anticancer properties.

    Industry: The compound may be used in the development of new materials with unique electronic or optical properties due to the presence of selenium.

Mechanism of Action

The mechanism by which tert-Butyl tert-butyl(phenyl)phosphinodiselenoate exerts its effects is primarily related to its ability to interact with various molecular targets through its selenium and phosphorus atoms. These interactions can involve the formation of covalent bonds or coordination complexes with metal ions or other electrophilic species. The pathways involved may include redox reactions, where the compound acts as an electron donor or acceptor, and substitution reactions, where it replaces other ligands in a complex.

Comparison with Similar Compounds

tert-Butyl tert-butyl(phenyl)phosphinodiselenoate can be compared with other similar compounds, such as:

    tert-Butylphenylphosphine: Lacks the selenium atoms and thus has different reactivity and applications.

    Diphenylphosphinodiselenoate: Contains two phenyl groups instead of tert-butyl groups, leading to different steric and electronic properties.

    tert-Butylphenylphosphine oxide: An oxidized form that lacks the selenium atoms but has similar phosphorus chemistry.

Properties

Molecular Formula

C14H23PSe2

Molecular Weight

380.2 g/mol

IUPAC Name

tert-butyl-tert-butylselanyl-phenyl-selanylidene-λ5-phosphane

InChI

InChI=1S/C14H23PSe2/c1-13(2,3)15(16,17-14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

CYUUVHQHHDXREU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=[Se])(C1=CC=CC=C1)[Se]C(C)(C)C

Origin of Product

United States

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